molecular formula C17H22FN3O4S B2927891 1-[3-(4-fluorophenyl)azepane-1-carbonyl]-3-methanesulfonylimidazolidin-2-one CAS No. 1798487-44-1

1-[3-(4-fluorophenyl)azepane-1-carbonyl]-3-methanesulfonylimidazolidin-2-one

Cat. No.: B2927891
CAS No.: 1798487-44-1
M. Wt: 383.44
InChI Key: UDRIPWMYGWHHQW-UHFFFAOYSA-N
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Description

1-[3-(4-fluorophenyl)azepane-1-carbonyl]-3-methanesulfonylimidazolidin-2-one is a complex organic compound that features a combination of azepane, fluorophenyl, and imidazolidinone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(4-fluorophenyl)azepane-1-carbonyl]-3-methanesulfonylimidazolidin-2-one typically involves multi-step organic reactions. One common approach is the reaction of 4-fluorophenyl azepane with methanesulfonyl chloride under controlled conditions to form the intermediate product. This intermediate is then reacted with imidazolidin-2-one in the presence of a suitable catalyst to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[3-(4-fluorophenyl)azepane-1-carbonyl]-3-methanesulfonylimidazolidin-2-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and various substituted compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[3-(4-fluorophenyl)azepane-1-carbonyl]-3-methanesulfonylimidazolidin-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-[3-(4-fluorophenyl)azepane-1-carbonyl]-3-methanesulfonylimidazolidin-2-one involves its interaction with specific molecular targets. The fluorophenyl group can interact with hydrophobic pockets in proteins, while the azepane and imidazolidinone moieties can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-(4-Fluorophenyl)azepane-1-carbonyl)-3-(methylsulfonyl)imidazolidin-2-one
  • 4-[3-(4-cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one

Uniqueness

1-[3-(4-fluorophenyl)azepane-1-carbonyl]-3-methanesulfonylimidazolidin-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group enhances its hydrophobic interactions, while the azepane and imidazolidinone moieties provide additional sites for chemical modifications and interactions with biological targets.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

1-[3-(4-fluorophenyl)azepane-1-carbonyl]-3-methylsulfonylimidazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22FN3O4S/c1-26(24,25)21-11-10-20(17(21)23)16(22)19-9-3-2-4-14(12-19)13-5-7-15(18)8-6-13/h5-8,14H,2-4,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDRIPWMYGWHHQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(C1=O)C(=O)N2CCCCC(C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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